molecular formula C9H9NO6 B14636819 Glycine, N-(3,4,5-trihydroxybenzoyl)- CAS No. 55880-99-4

Glycine, N-(3,4,5-trihydroxybenzoyl)-

Cat. No.: B14636819
CAS No.: 55880-99-4
M. Wt: 227.17 g/mol
InChI Key: CEPDUQPLHPYNQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(3,4,5-trihydroxybenzoyl)- typically involves the reaction of glycine with 3,4,5-trihydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the glycine and the benzoic acid derivative. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for Glycine, N-(3,4,5-trihydroxybenzoyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(3,4,5-trihydroxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially or fully reduced derivatives of the original compound.

Scientific Research Applications

Glycine, N-(3,4,5-trihydroxybenzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-(3,4,5-trihydroxybenzoyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are primarily due to its ability to scavenge free radicals and reduce oxidative stress. It can modulate the activity of enzymes involved in oxidative stress responses and influence signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(3,4,5-trihydroxybenzoyl)- is unique due to its combination of glycine and 3,4,5-trihydroxybenzoic acid, which imparts both amino acid and polyphenolic properties. This dual nature allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.

Properties

CAS No.

55880-99-4

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2-[(3,4,5-trihydroxybenzoyl)amino]acetic acid

InChI

InChI=1S/C9H9NO6/c11-5-1-4(2-6(12)8(5)15)9(16)10-3-7(13)14/h1-2,11-12,15H,3H2,(H,10,16)(H,13,14)

InChI Key

CEPDUQPLHPYNQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)NCC(=O)O

Origin of Product

United States

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